molecular formula C8H6FNO B12955647 3-Ethynyl-2-fluoro-6-methoxypyridine

3-Ethynyl-2-fluoro-6-methoxypyridine

Cat. No.: B12955647
M. Wt: 151.14 g/mol
InChI Key: UATVVAAQDXFLEH-UHFFFAOYSA-N
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Description

3-Ethynyl-2-fluoro-6-methoxypyridine is a fluorinated pyridine derivative with the molecular formula C8H6FNO and a molecular weight of 151.14 g/mol . This compound is characterized by the presence of an ethynyl group at the 3-position, a fluorine atom at the 2-position, and a methoxy group at the 6-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-fluoro-6-methoxypyridine with an ethynylating agent under specific conditions . The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of 3-Ethynyl-2-fluoro-6-methoxypyridine may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-2-fluoro-6-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) and nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate (K2CO3).

Major Products Formed

    Substitution Reactions: Formation of substituted pyridine derivatives.

    Oxidation Reactions: Formation of carbonyl compounds.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

3-Ethynyl-2-fluoro-6-methoxypyridine is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-Ethynyl-2-fluoro-6-methoxypyridine involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can form covalent bonds with active site residues, while the fluorine atom can enhance binding affinity through hydrogen bonding and electrostatic interactions. The methoxy group can modulate the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethynyl-2-fluoro-6-methoxypyridine is unique due to the specific positioning of the ethynyl, fluoro, and methoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H6FNO

Molecular Weight

151.14 g/mol

IUPAC Name

3-ethynyl-2-fluoro-6-methoxypyridine

InChI

InChI=1S/C8H6FNO/c1-3-6-4-5-7(11-2)10-8(6)9/h1,4-5H,2H3

InChI Key

UATVVAAQDXFLEH-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)C#C)F

Origin of Product

United States

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